D-Galactose-d1-2

Description

Conceptual Framework of D-Galactose as a Fundamental Monosaccharide Substrate

D-Galactose is a naturally occurring monosaccharide that plays a vital role in numerous biological processes. chemicalbook.commdpi.com It is a C-4 epimer of glucose, meaning it has a similar structure but differs in the orientation of the hydroxyl group at the fourth carbon position. chemicalbook.comsigmaaldrich.com

D-Galactose and its Biochemical Significance (e.g., as a component of glycolipids and glycoproteins)

D-Galactose is a fundamental building block for a variety of important biomolecules. pfanstiehl.com It is a key component of lactose (B1674315), the primary sugar in milk, and is also found in many other natural sources like fruits and vegetables. chemicalbook.comwikipedia.org In the body, D-galactose is a crucial constituent of glycolipids and glycoproteins, which are essential components of cell membranes and play critical roles in cell recognition, signaling, and immune responses. sigmaaldrich.comwikipedia.orgibresco.com

The metabolism of D-galactose primarily occurs through the Leloir pathway, which converts it into glucose-1-phosphate, a molecule that can then enter glycolysis to produce energy. itwreagents.comcapes.gov.br This metabolic pathway is critical for cellular energy and for providing the necessary precursors for the synthesis of complex carbohydrates. mdpi.comresearchgate.net

Role of D-Galactose-d1-2 as a Specific Isotopic Probe

This compound is a deuterated analog of D-galactose, where a deuterium (B1214612) atom replaces a hydrogen atom at the second carbon position. medchemexpress.comisotope.com This specific labeling makes it a valuable isotopic probe for studying galactose metabolism and its associated pathways. isotope.com By introducing this compound into a biological system, researchers can track its incorporation into various biomolecules and monitor its metabolic transformations.

The use of this compound allows for the precise measurement of galactose flux through different metabolic routes. For example, it can be used to quantify the rate of conversion of galactose to glucose or its incorporation into glycolipids and glycoproteins. This information is invaluable for understanding the regulation of galactose metabolism and for identifying potential dysfunctions in metabolic pathways associated with various diseases. The kinetic isotope effect, the change in reaction rate due to isotopic substitution, can also provide insights into the mechanisms of enzymes involved in galactose metabolism. nih.gov

Scope and Research Focus of this compound Applications

The applications of this compound in biochemical research are diverse and continue to expand. A primary focus is on elucidating the intricacies of galactose metabolism in both healthy and diseased states. Research utilizing this isotopic probe often investigates metabolic disorders such as galactosemia, a genetic condition characterized by the inability to properly metabolize galactose. sigmaaldrich.com

Furthermore, this compound is employed in studies of neurodegenerative diseases and aging, as altered galactose metabolism has been implicated in these processes. itwreagents.comcarbomer.com By tracing the fate of deuterated galactose, researchers can gain a better understanding of how metabolic dysregulation contributes to the pathology of these conditions. Other research applications include investigating the role of galactosylation in protein function and cellular signaling. carbomer.com The ability to track the incorporation of galactose into glycoproteins provides a powerful tool for studying these fundamental biological processes.

Data Tables

Table 1: Properties of D-Galactose and its Deuterated Analog

| Property | D-Galactose | This compound |

| Chemical Formula | C₆H₁₂O₆ | C₆H₁₁DO₆ |

| Molar Mass | 180.16 g/mol | 181.16 g/mol isotope.com |

| CAS Number | 59-23-4 sigmaaldrich.com | 478518-70-6 medchemexpress.com |

| Biochemical Role | Energy source, component of glycolipids and glycoproteins. sigmaaldrich.comibresco.com | Isotopic probe for studying galactose metabolism. medchemexpress.com |

Table 2: Key Enzymes in the Leloir Pathway of Galactose Metabolism

| Enzyme | EC Number | Function |

| Galactokinase (GALK) | 2.7.1.6 | Phosphorylates galactose to galactose-1-phosphate. chemicalbook.com |

| Galactose-1-phosphate uridyltransferase (GALT) | 2.7.7.12 | Converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. chemicalbook.comsigmaaldrich.com |

| UDP-galactose 4'-epimerase (GALE) | 5.1.3.2 | Interconverts UDP-galactose and UDP-glucose. wikipedia.org |

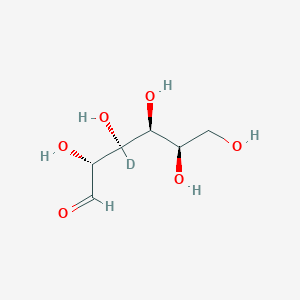

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5D |

InChI Key |

GZCGUPFRVQAUEE-HVUJIVHCSA-N |

Isomeric SMILES |

[2H][C@@]([C@H](C=O)O)([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for D Galactose D1 2

Chemical Synthesis Approaches for Regioselective Deuteration

Regioselective deuteration of D-galactose can be accomplished through several sophisticated chemical synthesis techniques. These methods are designed to introduce deuterium (B1214612) at specific positions within the galactose molecule, offering control over the final isotopically labeled product.

Hydrogen Isotope Exchange (HIE) Techniques for Deuterated Glycosides

Hydrogen Isotope Exchange (HIE) represents a direct and powerful method for the synthesis of deuterated compounds. acs.org These techniques involve the exchange of hydrogen atoms for deuterium, often facilitated by a catalyst. iaea.org For carbohydrates, HIE offers a route to deuterated glycosides without the need for complex precursor synthesis. anr.fr The process can be tailored to achieve regioselectivity, allowing for the specific labeling of molecules like D-galactose. anr.fr

Recent advancements in HIE focus on developing universal methods to overcome the challenges of regio- and enantioselectivity in glycoside labeling. anr.fr The core of these methods lies in the activation of C-H bonds, making them susceptible to exchange with deuterium from a donor source, commonly deuterium oxide (D₂O). acs.orgjst.go.jp The efficiency and selectivity of HIE can be significantly influenced by the choice of catalyst and reaction conditions. acs.org

Metallic Catalyst-Mediated Deuterium Incorporation

Metallic catalysts are central to many HIE techniques for deuterating sugars. anr.fr Catalysts such as Raney nickel, ruthenium on carbon (Ru/C), and platinum group metals are employed to facilitate the exchange of hydrogen for deuterium. researchgate.netjst.go.jp These heterogeneous catalysts are typically used in the presence of D₂O, which serves as the deuterium source. researchgate.netjst.go.jp

The mechanism often involves the catalyst activating the C-H bonds adjacent to hydroxyl groups, making them available for exchange. researchgate.netjst.go.jp For instance, Ru/C has been shown to effectively catalyze the H-D exchange reaction in sugars with high chemo- and stereoselectivity. researchgate.net The reaction proceeds selectively on carbons adjacent to free hydroxyl groups. researchgate.net By using protecting groups on certain hydroxyls, it is possible to direct the deuterium incorporation to specific sites within the sugar molecule. researchgate.netjst.go.jp

| Catalyst | Selectivity | Notes |

| Raney Nickel | Can lead to isomerizations with prolonged use. researchgate.net | Often requires harsh conditions like ultrasonication or microwaves. jst.go.jp |

| Ruthenium on Carbon (Ru/C) | High chemo- and stereoselectivity. researchgate.net | Deuteration occurs at carbons adjacent to free hydroxyl groups. researchgate.net |

| Platinum Group Metals | Effective for H-D exchange. jst.go.jp | Hydrogen gas can be used as a catalyst activator. jst.go.jp |

Stereoselective Reduction Methods for Deuterium-Labeled Sugars

Stereoselective reduction offers another powerful strategy for the synthesis of deuterium-labeled sugars. nih.gov This approach involves the reduction of a suitable precursor, such as a ketone or an unsaturated sugar derivative, using a deuterium-delivering reducing agent. A common reagent for this purpose is sodium borodeuteride (NaBD₄). tandfonline.com

For example, to introduce a deuterium atom at a specific carbon, the corresponding hydroxyl group can be oxidized to a ketone. Subsequent reduction of this ketone with NaBD₄ will install a deuterium atom with a specific stereochemistry. tandfonline.com This method has been successfully applied to the synthesis of D-galactose derivatives deuterated at specific positions. tandfonline.com The stereochemical outcome of the reduction is often predictable, allowing for the synthesis of a single desired stereoisomer. nih.gov Other techniques, such as the catalytic deuteration of olefins or the reductive opening of epoxides with a deuterium source, also fall under this category and provide versatile routes to stereospecifically labeled sugars. nih.gov

Flow Chemistry Implementation for Gram-Scale Production of Deuterated Carbohydrates

The demand for deuterated carbohydrates for various applications necessitates scalable production methods. anr.fr Flow chemistry is emerging as a valuable tool for the gram-scale synthesis of these compounds. anr.fransto.gov.au This technique offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and the potential for increased efficiency and selectivity. ansto.gov.au

In the context of deuteration, flow reactors can be used to perform HIE reactions in a continuous manner. ansto.gov.auresearchgate.net A solution of the carbohydrate and a deuterium source is passed through a heated reactor containing a packed bed of a heterogeneous catalyst. researchgate.netrsc.org This setup allows for precise control of reaction time and temperature, which can minimize decomposition and improve the selectivity of the deuteration. ansto.gov.au The use of flow chemistry has been shown to be a viable and efficient approach for the production of deuterated molecules, including carbohydrates, on a larger scale. anr.fransto.gov.au

Synthesis of D-Galactose-Substituted Acylsilanes and Acylgermanes

A convenient method for the synthesis of D-galactose-substituted acylsilanes and acylgermanes has been developed. acs.orgnih.govnih.gov These compounds are of interest as potential photoinitiators. nih.govmdpi.com The synthesis involves the reaction of a protected galacturonic acid derivative with a silyl (B83357) or germyl (B1233479) anion. acs.orgnih.gov

The key reagents in the synthesis of D-galactose-substituted acylsilanes and acylgermanes are potassium tris(trimethylsilyl)silanide and -germanide. acs.orgnih.gov These highly reactive anions are generated by reacting tetrakis(trimethylsilyl)silane (B1295357) or -germane with potassium tert-butoxide (KOtBu) in a polar solvent. acs.orgnih.gov The resulting silyl or germyl anion then acts as a nucleophile, attacking the electrophilic carbonyl group of a protected galacturonic acid chloride. acs.orgnih.gov This reaction leads to the formation of the desired acylsilane or acylgermane with the galactose moiety attached. acs.orgnih.gov This synthetic route provides good yields of the target compounds. acs.orgnih.govnih.gov

Hydrolysis and Derivatization for Specific Deuteration Site Targeting

The targeted deuteration of D-galactose can be achieved through chemical methods involving hydrolysis and derivatization. Acid hydrolysis is a common method for breaking down polysaccharides into their constituent monosaccharides. sci-hub.se This process can be adapted for deuteration by performing the hydrolysis in a deuterated solvent, such as deuterated hydrochloric acid in deuterium oxide (D₂O). nih.govchemicalbook.com For instance, the hydrolysis of glycosidic linkages in the presence of D₂O can lead to the incorporation of deuterium. rpi.edu

Derivatization is another key step in targeting specific sites for deuteration. By protecting certain hydroxyl groups on the galactose molecule, specific positions can be made available for chemical modification, including the introduction of deuterium. For example, the synthesis of D-galactose derivatives with substitutions at the C-3 position has been a subject of interest for creating reference compounds for metabolic and enzymatic studies. acs.orgacs.org The process often involves the use of protecting groups to shield other reactive sites on the sugar molecule. acs.org A general workflow for this approach is outlined below:

Table 1: General Workflow for Site-Specific Deuteration via Hydrolysis and Derivatization

| Step | Description | Purpose |

| 1. Protection | Specific hydroxyl groups on the D-galactose molecule are chemically protected. | To prevent unwanted reactions at these sites and direct modification to the target position. |

| 2. Derivatization/Modification | The unprotected hydroxyl group is chemically modified to introduce a deuterium atom. This can involve oxidation followed by reduction with a deuterated reagent. | To incorporate deuterium at the desired carbon. |

| 3. Deprotection | The protecting groups are removed to yield the final deuterated D-galactose molecule. | To restore the original hydroxyl groups at the non-targeted positions. |

| 4. Purification | The final product is purified to remove any byproducts or unreacted starting materials. | To obtain a pure sample of the deuterated compound. |

This table outlines the principal steps involved in the chemical synthesis of site-specifically deuterated D-galactose.

Preparation of D-Galactose Derivatives Substituted at Specific Carbons (e.g., C-3)

The synthesis of D-galactose derivatives with substitutions at specific carbons, such as C-3, is crucial for various research applications. acs.org These derivatives serve as important reference compounds for studying metabolism and enzyme specificity. acs.org One approach to creating a C-3 substituted derivative involves starting with a protected form of galactose, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is an epimer of galactose at the C-3 position. mdpi.com Through a series of chemical reactions, including triflation and subsequent manipulation, a boronic acid group can be introduced at the C-3 position, yielding a D-galacto configuration. mdpi.com

Another strategy involves the use of click chemistry to attach moieties to the C-3 position of galactose. nih.gov This method has been used to synthesize porphyrin-galactose conjugates for applications in photodynamic therapy. nih.gov The synthesis of such derivatives often requires multi-step procedures with careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. mdpi.comnih.govacs.orgresearchgate.net

Biotechnological and Enzymatic Biosynthesis of Deuterated Galactose Derivatives

Biotechnological and enzymatic methods offer powerful alternatives to chemical synthesis for producing deuterated carbohydrates. These approaches can provide high specificity and efficiency under mild reaction conditions.

Glyco-engineered Microbial Systems for Deuterated Carbohydrate Production (e.g., Escherichia coli in D₂O medium)

Genetically engineered microorganisms, particularly Escherichia coli, have emerged as effective platforms for the production of deuterated biomolecules. nih.govresearchgate.netnih.govresearchgate.net These microbes can be cultured in media where heavy water (D₂O) replaces regular water, leading to the incorporation of deuterium into the biomolecules they synthesize. nih.govuthscsa.edupnas.orgnih.gov

The process typically involves adapting the microbial strain to grow in high concentrations of D₂O. nih.govnih.gov By providing a deuterated carbon source, such as deuterated glycerol (B35011) or glucose, in the D₂O-based medium, it is possible to achieve high levels of deuteration in the target carbohydrate. nih.govnih.govresearchgate.netacs.org This approach has been successfully used to produce perdeuterated L-fucose, and similar strategies are applicable for producing deuterated galactose. researchgate.netnih.govresearchgate.netill.euxray.cz

Table 2: Key Factors in Microbial Production of Deuterated Carbohydrates

| Factor | Description | Impact on Deuteration |

| Microbial Strain | Genetically engineered E. coli with modified metabolic pathways to enhance the production of the desired carbohydrate. researchgate.netnih.govresearchgate.net | The efficiency of the engineered pathway determines the yield of the deuterated product. ill.eu |

| D₂O Concentration | The percentage of D₂O in the growth medium. nih.govpnas.orgnih.gov | Higher D₂O concentrations lead to greater incorporation of deuterium into the carbohydrate backbone. nih.gov |

| Deuterated Carbon Source | The use of deuterated substrates like glycerol-d₈ or glucose-d₇. nih.govnih.gov | Provides a direct source of deuterium for the carbon skeleton of the carbohydrate, enhancing deuteration levels. nih.gov |

| Adaptation Protocol | Stepwise adaptation of the microbial culture to increasing concentrations of D₂O. nih.gov | Crucial for cell viability and growth in the deuterated environment, which can be stressful for the organism. nih.gov |

This table summarizes the critical parameters for producing deuterated carbohydrates using glyco-engineered microbial systems.

Enzymatic Strategies for Galactose Derivatives (e.g., isomerization, epimerization, transgalactosylation, phosphorylation-dephosphorylation)

Enzymes offer a highly specific and efficient means of synthesizing and modifying galactose derivatives. nih.gov A variety of enzymatic reactions can be employed for this purpose:

Isomerization: This process converts one isomer of a sugar to another. For example, L-arabinose isomerase can convert D-galactose to D-tagatose. mdpi.com This reaction can be influenced by factors such as pH and temperature. researchgate.netresearchgate.net

Epimerization: Enzymes like UDP-galactose-4-epimerase catalyze the interconversion of UDP-galactose and UDP-glucose. mhmedical.com This is a key reaction in the Leloir pathway for galactose metabolism. mhmedical.com

Transgalactosylation: β-galactosidases can be used to transfer a galactose unit from a donor substrate, like lactose (B1674315), to an acceptor molecule. mpg.detandfonline.commdpi.comcambridge.orgnih.gov This reaction can be used to synthesize various galacto-oligosaccharides. mpg.decambridge.org

Phosphorylation-dephosphorylation: This cascade of reactions can be used to overcome the thermodynamic equilibrium of isomerization and produce galactose derivatives from cost-effective starting materials. nih.govkarger.com In some metabolic pathways, galactose-6-phosphate (B1197297) is dephosphorylated to galactose before entering the Leloir pathway. frontiersin.orgasm.org

Enzymatic synthesis can also be performed in D₂O to introduce deuterium into the product. For example, the enzymatic synthesis of sialoside derivatives in D₂O has been shown to result in the incorporation of deuterium atoms at specific positions. researchgate.netnih.gov

Controlling Deuteration Levels for Targeted Research Objectives

The ability to control the level of deuteration in a molecule is essential for many research applications. For instance, in neutron scattering studies, specific levels of deuteration can be used to highlight different parts of a molecule or complex. nih.gov

In microbial systems, the level of deuteration can be controlled by adjusting the concentration of D₂O in the growth medium and by using a combination of deuterated and non-deuterated carbon sources. nih.govpnas.org For example, studies with E. coli have shown that it is possible to achieve controlled deuteration in different parts of a lipid molecule by carefully tuning these parameters. nih.gov

Chemical methods also allow for the control of deuteration levels. For example, the duration and conditions of acid hydrolysis in D₂O can be adjusted to influence the extent of deuterium incorporation. osti.gov Furthermore, the use of specific deuterated reagents in chemical synthesis provides a direct way to control the amount and location of deuterium in the final product. researchgate.net

Advanced Analytical Spectroscopies and Methodologies Leveraging D Galactose D1 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a primary technique for elucidating the structure and conformation of carbohydrates. The presence of deuterium (B1214612) in D-Galactose-d1-2 introduces specific, predictable changes in NMR spectra, which can be exploited for unambiguous characterization.

One-dimensional ¹H and ¹³C NMR are fundamental methods for the initial characterization of isotopically labeled sugars like this compound. The substitution of protons with deuterons at the C1 and C2 positions results in distinct and informative spectral modifications.

In the ¹H NMR spectrum, the most direct consequence of deuteration is the disappearance of the signals corresponding to the protons that have been replaced. For this compound, the signals for the anomeric proton (H1) and the H2 proton are absent. This simplifies the spectrum, reducing signal overlap and aiding in the assignment of the remaining proton resonances.

In the ¹³C NMR spectrum, the effects are equally significant. The carbon atom directly bonded to a deuterium atom (C-D bond) experiences a phenomenon known as an isotopic shift, causing its resonance to appear slightly upfield (at a lower chemical shift) compared to its protonated counterpart (C-H bond). Furthermore, the spin-spin coupling between the carbon-13 nucleus and the deuterium nucleus (which has a spin quantum number I=1) splits the carbon signal into a multiplet. For a C-D group, this typically results in a 1:1:1 triplet. These characteristic changes confirm the location and success of the isotopic labeling.

Table 1: Comparison of Expected NMR Chemical Shifts for Unlabeled D-Galactose and this compound This interactive table summarizes the anticipated changes in ¹H and ¹³C NMR spectra upon deuteration at the C1 and C2 positions.

| Atom Position | Unlabeled D-Galactose (¹H Shift ppm) | This compound (¹H Shift ppm) | Unlabeled D-Galactose (¹³C Shift ppm) | This compound (¹³C Shift ppm) |

|---|---|---|---|---|

| C1-H1 | ~5.2 (α), ~4.6 (β) | Signal Absent | ~93 (α), ~97 (β) | Upfield shifted, Triplet |

| C2-H2 | ~3.5 (α), ~3.2 (β) | Signal Absent | ~69 (α), ~72 (β) | Upfield shifted, Triplet |

| C3-H3 | ~3.7 (α), ~3.5 (β) | No significant change | ~70 (α), ~73 (β) | No significant change |

| C4-H4 | ~3.9 (α), ~3.9 (β) | No significant change | ~70 (α), ~70 (β) | No significant change |

| C5-H5 | ~3.8 (α), ~3.6 (β) | No significant change | ~71 (α), ~76 (β) | No significant change |

| C6-H6 | ~3.7 (α/β) | No significant change | ~62 (α/β) | No significant change |

Two-dimensional (2D) NMR experiments are essential for confirming the precise location of isotopic labels and for the complete assignment of complex carbohydrate structures. For this compound, these techniques provide definitive evidence of deuteration at the C1 and C2 positions by observing the disruption of expected correlation networks.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton (¹H-¹H) coupling networks. In an unlabeled galactose molecule, the H1 proton would show a COSY correlation to the H2 proton, and a TOCSY experiment would show correlations from H1 to H2, H3, H4, and H5 within the same spin system. In this compound, the absence of H1 and H2 breaks this chain. No correlations involving H1 or H2 will be observed, confirming their substitution.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. For this compound, the HSQC spectrum will conspicuously lack cross-peaks for C1 and C2, as there are no protons at these positions to generate a correlation. This provides unambiguous confirmation of the deuteration sites.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum of this compound would still show correlations from the H3 proton to the C2 carbon, and potentially from H3 to C1, helping to assign the carbons even in the absence of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. The absence of H1 and H2 simplifies the NOESY spectrum, making it easier to identify spatial proximities among the remaining protons (H3, H4, H5, H6), which is critical for conformational analysis.

Table 2: Expected 2D NMR Correlations for this compound This interactive table outlines the key expected outcomes from various 2D NMR experiments, which serve to confirm the isotopic label positions.

| 2D NMR Experiment | Expected Observation for this compound | Rationale |

|---|---|---|

| COSY/TOCSY | No cross-peaks originating from H1 or H2. | The ¹H-¹H scalar coupling pathway is broken due to the absence of protons at positions 1 and 2. |

| HSQC | Absence of C1-H1 and C2-H2 cross-peaks. | Confirms that C1 and C2 are not bonded to protons. |

| HMBC | Correlations from H3 to C2 and H4 to C2/C3 are observable. | Long-range ¹H-¹³C couplings remain, allowing for assignment of the carbon backbone around the deuterated sites. |

| NOESY | Simplified spectrum with no NOEs involving H1 or H2. | Allows for clearer observation of spatial relationships between remaining protons, aiding conformational studies. |

When this compound is incorporated into an oligosaccharide, the deuterium labels serve as powerful probes for conformational analysis. The three-dimensional structure of oligosaccharides, particularly the torsion angles (φ and ψ) of the glycosidic linkage, is critical to their biological function.

Determining these conformations by NMR often relies on measuring Nuclear Overhauser Effects (NOEs), which are distance-dependent interactions between protons. However, in complex oligosaccharides, severe overlap in the ¹H NMR spectrum can make the unambiguous assignment and quantification of key NOEs challenging.

By replacing specific protons with deuterons, as in a this compound residue, the ¹H NMR spectrum is significantly simplified. This reduction in signal density and coupling complexity allows for the more accurate measurement of critical inter-residue NOEs that define the glycosidic linkage conformation. For instance, the NOE between the anomeric proton of one sugar and a proton across the glycosidic bond of the next sugar is a key determinant of the ψ angle. While the H1 of the this compound unit is absent, the simplification of the surrounding spectral region aids in resolving other crucial NOEs that provide structural constraints.

Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for verifying the incorporation of stable isotopes and for tracing the metabolic fate of labeled compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. rsc.org This precision allows for the clear differentiation of molecules with very similar masses, including isotopologues (molecules that differ only in their isotopic composition).

When analyzing a sample of this compound, HRMS can easily distinguish the labeled molecule from any residual unlabeled D-Galactose. The theoretical monoisotopic mass of unlabeled D-Galactose (C₆H₁₂O₆) is 180.0634 u. The incorporation of two deuterium atoms in place of two hydrogen atoms (C₆H₁₀D₂O₆) increases the mass by approximately 2.012 u, resulting in a theoretical mass of 182.0759 u. HRMS can resolve these two distinct masses, and the relative intensities of their corresponding peaks in the mass spectrum can be used to calculate the percentage of isotopic enrichment with high accuracy. rsc.org This is crucial for quality control of the labeled compound and for quantitative metabolic studies. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic abundance of specific elements in a sample with extremely high precision. youtube.comosti.gov While HRMS is excellent for identifying and quantifying isotopologues in a complex mixture, IRMS is specialized for measuring the ratio of heavy to light stable isotopes (e.g., ²H/¹H) in a purified compound or its combustion products. researchgate.net

In metabolic tracer studies, this compound can be administered to a biological system, and IRMS can be used to trace the path of the deuterium label. For example, the galactose can be isolated from a biological sample, combusted to H₂ gas, and introduced into the IRMS instrument. The instrument then measures the ²H/¹H ratio with exceptional precision. This allows researchers to quantify the incorporation of the labeled galactose into various metabolic pathways or downstream products, providing critical insights into metabolic fluxes and dynamics. researchgate.netnih.gov

Applications in Comparative Metabolomics Studies with Isotope-Coded Tags

Comparative metabolomics aims to quantify differences in metabolite profiles between different biological states. Isotope-coded derivatization is a powerful strategy in this field, enhancing the sensitivity, specificity, and quantitative accuracy of liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov This approach involves labeling metabolites from different samples with light or heavy isotopic tags. acs.org When the samples are mixed and analyzed, the chemically identical light and heavy-labeled metabolites co-elute, and their relative abundance is determined by the ratio of their respective mass spectrometry signal intensities. acs.org

The Isotope-Coded Affinity Tag (ICAT) technology, for instance, uses a reagent that exists in two forms: a light version and a heavy version containing stable isotopes like deuterium. youtube.com While originally developed for proteomics, the principle is applicable to metabolomics. In a hypothetical application using this compound, one could envision a scenario to compare galactose metabolism under two different conditions (e.g., healthy vs. disease state).

In such a study, the metabolome from the control sample could be derivatized with a "light" chemical tag, while the metabolome from the test sample is derivatized with a "heavy" version of the same tag. Concurrently, this compound would be added to both samples as an internal standard to normalize for variations in sample processing and analysis. The use of an isotopic label on the galactose molecule itself provides a distinct mass shift, allowing for precise quantification of galactose and its downstream metabolites against the co-eluting, unlabeled endogenous counterparts. This strategy enables the accurate relative quantification of galactose-derived metabolites, providing crucial insights into pathway dynamics and perturbations. springernature.com

Table 1: Hypothetical Isotope-Coded Derivatization Scheme for Galactose Analysis

| Sample Group | Derivatization Tag | Analyte | Internal Standard | Mass Spec Observation | Purpose |

|---|---|---|---|---|---|

| Control | Light Tag (e.g., ¹²C-Dansyl) | Endogenous D-Galactose | This compound | Signal pair for analyte and standard | Establish baseline galactose levels |

| Test | Heavy Tag (e.g., ¹³C-Dansyl) | Endogenous D-Galactose | This compound | Signal pair for analyte and standard | Measure changes in galactose levels |

| Combined | N/A | Labeled Control vs. Labeled Test | This compound | Co-eluting light/heavy pairs | Accurate relative quantification between samples |

Addressing Analytical Challenges (e.g., chromatographic coelutions, ion suppression) with Stable Isotope Standards

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolic analysis, but it is susceptible to analytical challenges that can compromise data quality. chromatographyonline.com Two significant issues are chromatographic co-elution, where multiple compounds elute from the chromatography column simultaneously, and ion suppression, where components in the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal. lcms.czwikipedia.org

The analysis of sugars like galactose is particularly challenging due to the existence of isomers (like glucose) that are difficult to separate chromatographically. waters.comlcms.cz Co-elution of galactose with glucose or other matrix components can lead to inaccurate quantification due to overlapping signals or ion suppression. lcms.cz

The most effective solution to these problems is the use of a stable isotope-labeled (SIL) internal standard. longdom.orgchromatographyonline.com this compound is an ideal internal standard for the quantification of endogenous D-galactose. Because it is chemically identical to the unlabeled analyte, this compound co-elutes perfectly with it. chromatographyonline.com As a result, it experiences the exact same degree of ion suppression or enhancement from the sample matrix. chromatographyonline.comwikipedia.org By calculating the ratio of the signal intensity of the analyte (D-galactose) to the signal intensity of the SIL internal standard (this compound), the matrix effects are normalized, allowing for highly accurate and precise quantification even in complex biological samples. longdom.org This isotope dilution analysis approach is considered the gold standard for quantitative mass spectrometry. wikipedia.org

Advanced Imaging Techniques for Deuterium Tracing

Deuterium's utility extends beyond mass spectrometry into the realm of advanced imaging. Its low natural abundance and unique spectroscopic properties make it an excellent, non-radioactive tracer for visualizing metabolic processes directly in cellulo and in vivo.

Deuterium Metabolic Imaging (DMI) for in cellulo and in vivo Metabolic Processes

Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance (MR)-based technique that creates three-dimensional maps of metabolic activity. yale.edu The method involves administering a deuterium-labeled substrate, such as deuterated glucose, and using 2H MR spectroscopic imaging to detect the labeled substrate and its downstream metabolic products. nih.govnottingham.ac.uk DMI offers significant advantages over other methods: it is non-invasive, does not use ionizing radiation, and can be implemented on existing clinical MRI scanners. researchgate.net

While most DMI studies to date have used [6,6’-2H2]-glucose to study energy metabolism, the technique is broadly applicable to other deuterated substrates. yale.eduisotope.com Administering this compound would allow researchers to specifically trace the pathways of galactose metabolism. This could be particularly valuable for studying inherited metabolic disorders like galactosemia, which is caused by a deficiency in an enzyme related to galactose metabolism. nih.govnih.gov Using DMI with this compound, one could visualize the accumulation of galactose and the reduced production of its downstream metabolites in tissues like the brain and liver, providing spatial information about the metabolic defect. The technique can distinguish between the administered substrate and its products, such as labeled water, lactate (B86563), and glutamate/glutamine (Glx), offering a window into the dynamic metabolic fate of galactose. biorxiv.orgbiorxiv.org

Raman Scattering Imaging for Deuterium Transfer Tracing in Metabolic Pathways

Raman scattering imaging, particularly Stimulated Raman Scattering (SRS) microscopy, is a high-resolution optical imaging technique that can visualize the distribution of specific molecules within cells and tissues based on their unique vibrational signatures. columbia.edu A key advantage of using deuterium as a tracer is that the carbon-deuterium (C-D) bond vibrates at a frequency that falls within a "silent region" of the cellular Raman spectrum (approx. 1800-2800 cm-1), where there is no interference from endogenous molecules. columbia.edu

By introducing this compound to cells or tissues, SRS microscopy can trace the deuterium label as it is incorporated from galactose into newly synthesized macromolecules. researchgate.net This technique, sometimes called spectral tracing of deuterium isotope (STRIDE), allows for the visualization of anabolic processes at the subcellular level. columbia.edu For example, researchers could map the incorporation of deuterium from this compound into newly synthesized lipids, proteins, and glycogen (B147801). nih.govresearchgate.net This provides a powerful tool to study how different cell types or tissues utilize galactose for biosynthesis in real-time and with high spatial resolution, revealing metabolic heterogeneity within a sample. nih.gov

Table 2: Comparison of Deuterium-Based Imaging Techniques

| Technique | Principle | Resolution | Application for this compound Tracing |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | 2H Magnetic Resonance Spectroscopy | Millimeter (in vivo) | 3D mapping of galactose metabolism and downstream metabolites (e.g., lactate, Glx) in whole organs. |

| Raman Scattering Imaging | Stimulated Raman Scattering (SRS) of C-D bond | Sub-micrometer (in cellulo) | High-resolution imaging of galactose incorporation into specific macromolecules (lipids, proteins) within single cells. |

| MeV Ion Beam Analysis (NRA) | Nuclear reaction with deuterium nuclei | Nanometer to Micrometer (ex vivo) | High-sensitivity, quantitative depth-profiling of galactose uptake and distribution in tissue sections. |

MeV Ion Beam Analysis Techniques (e.g., ³He Nuclear Reaction Analysis) for Nutrient Uptake

MeV (Mega-electron Volt) ion beam analysis encompasses a suite of techniques used for the quantitative analysis of elemental composition in the near-surface layer of materials. nih.govwikipedia.org Nuclear Reaction Analysis (NRA) is a particularly sensitive method for detecting specific isotopes, including deuterium (2H). wikipedia.org The most common method for deuterium detection uses a high-energy beam of Helium-3 (³He) ions. iaea.org When a ³He ion strikes a deuterium nucleus within the sample, it induces a specific nuclear reaction, D(³He,p)⁴He, which releases a high-energy proton. researchgate.net By measuring the energy and quantity of these emitted protons, one can determine the precise concentration and depth distribution of deuterium within the sample. wikipedia.org

While NRA is predominantly used in materials science, its high sensitivity and quantitative nature make it a potential tool for tracing nutrient uptake in biological samples. umich.edu A biological tissue sample previously exposed to this compound could be analyzed with NRA. The technique would provide a highly quantitative map of the deuterium concentration, corresponding to the amount of galactose taken up by the cells, with a depth resolution ranging from nanometers to micrometers. This ex vivo technique could complement the in vivo and in cellulo methods of DMI and Raman imaging by providing absolute quantification of the tracer within excised tissue sections.

Applications of D Galactose D1 2 in Metabolic Pathway Elucidation and Flux Analysis

Investigation of D-Galactose Catabolism and Anabolism Pathways

D-Galactose-d1-2 is instrumental in dissecting the metabolic routes of D-galactose, from its breakdown for energy to its conversion into other essential molecules. By introducing this labeled compound, researchers can follow the deuterium (B1214612) label as it is incorporated into downstream metabolites, thereby mapping and quantifying the activity of different pathways.

The primary route for galactose metabolism in most organisms is the Leloir pathway. wikipedia.orgresearchgate.netnih.gov This pathway converts galactose into glucose-6-phosphate, which can then enter glycolysis to generate energy or be used in other anabolic pathways. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE). wikipedia.orgresearchgate.netyoutube.com

The use of this compound allows for a detailed flux analysis of this pathway. After this compound is phosphorylated by GALK to form D-galactose-1-phosphate-d1, the deuterium label is retained. Subsequent conversion to UDP-galactose-d1 and then to UDP-glucose-d1 by GALT and GALE, respectively, preserves the isotopic label. Finally, the release of glucose-1-phosphate-d1, which is then isomerized to glucose-6-phosphate-d1, allows for the quantification of the rate of galactose conversion to glucose phosphates. By measuring the isotopic enrichment in these key metabolites over time, the metabolic flux through the Leloir pathway can be accurately determined.

Table 1: Hypothetical Metabolic Flux Data from a this compound Tracing Experiment in a Cellular System

| Metabolite | Isotopic Enrichment (%) | Calculated Flux (nmol/min/mg protein) |

|---|---|---|

| D-Galactose-1-phosphate-d1 | 85 | 15.2 |

| UDP-galactose-d1 | 78 | 13.9 |

| UDP-glucose-d1 | 75 | 13.4 |

This table presents hypothetical data to illustrate the type of results obtained from a stable isotope tracing experiment. The decreasing isotopic enrichment reflects the dilution of the label from other metabolic sources.

In addition to the Leloir pathway, galactose can be metabolized through alternative routes, particularly in certain organisms or under specific physiological conditions. This compound is a valuable tool for investigating the activity of these pathways.

The polyol pathway involves the reduction of galactose to galactitol by aldose reductase, followed by the oxidation of galactitol to fructose (B13574) by sorbitol dehydrogenase. wikipedia.orgnih.govresearchgate.net This pathway is of particular interest in the context of diabetic complications, where high glucose levels can lead to increased flux through this pathway and the accumulation of sorbitol. arvojournals.org By using this compound, the deuterium label would be incorporated into galactitol and subsequently into fructose, allowing researchers to trace the flow of galactose through this pathway.

Galactose metabolism is intricately linked with glucose and glycogen (B147801) metabolism. The glucose-6-phosphate produced via the Leloir pathway can be isomerized to glucose-1-phosphate, which is a precursor for glycogen synthesis. researchgate.netnih.gov this compound can be used to trace the path of galactose-derived carbon into the glycogen pool. By measuring the incorporation of the deuterium label into glycogen, the rate of glycogen synthesis from galactose can be quantified.

Studying Nutrient Uptake and Utilization Mechanisms

Understanding how cells and microorganisms take up and utilize specific nutrients is fundamental to various fields, from microbiology to biotechnology. This compound serves as a precise tracer to monitor these processes without the need for radioactive labels.

Mycobacterium smegmatis is a non-pathogenic model organism for Mycobacterium tuberculosis, the causative agent of tuberculosis. Studying nutrient uptake in these bacteria is crucial for understanding their survival and pathogenesis. While M. smegmatis may not use D-galactose as a primary growth substrate, D-galactose can induce the expression of enzymes involved in pentose (B10789219) metabolism, such as L-arabinose isomerase, and it is likely taken up by an L-arabinose permease system. nih.gov

Table 2: Representative Data on this compound Uptake in Mycobacterium smegmatis

| Time (minutes) | Intracellular this compound (nmol/10^8 cells) |

|---|---|

| 0 | 0 |

| 10 | 1.2 |

| 20 | 2.5 |

| 30 | 3.8 |

| 40 | 4.9 |

| 50 | 5.8 |

This table illustrates the expected time-dependent uptake of the labeled sugar, which can be used to calculate the rate of transport.

In biotechnology, Chinese Hamster Ovary (CHO) cells are widely used for the production of therapeutic proteins. nih.govdtu.dk The composition of the cell culture medium, particularly the carbon source, significantly impacts cell growth, metabolism, and protein production. Replacing or supplementing glucose with galactose has been shown to reduce the production of lactate (B86563), a toxic by-product that can inhibit cell growth and productivity. nih.govresearchgate.netnih.gov

However, the slower metabolic rate of galactose can be a limiting factor for cell growth. nih.gov this compound can be employed as a tracer to investigate the kinetics of galactose uptake and metabolism in CHO cells. By monitoring the rate of this compound consumption and the appearance of the deuterium label in intracellular metabolites and secreted products, researchers can gain a better understanding of the metabolic bottlenecks. This information is crucial for optimizing cell culture conditions and for metabolic engineering strategies aimed at enhancing galactose utilization and improving recombinant protein yields. nih.govresearchgate.net

Elucidation of Carbon Flow in Complex Biological Networks

This compound is instrumental in mapping the flow of carbon atoms through intricate metabolic networks. By introducing this labeled sugar into cells or organisms, scientists can monitor its conversion into various intermediates and final products, shedding light on the activity and regulation of interconnected pathways.

D-galactose is a fundamental building block for a wide array of vital macromolecules, including glycoproteins and glycolipids, which are essential components of cell membranes and play roles in cell signaling and recognition. wikipedia.org The biosynthesis of these glycoconjugates involves a series of enzymatic reactions that incorporate galactose into growing oligosaccharide chains.

By using this compound as a tracer, researchers can precisely track its incorporation into these complex molecules. When cells are cultured in a medium containing this compound, the labeled galactose is taken up and processed through metabolic pathways like the Leloir pathway, where it is converted into UDP-galactose. This activated form is then used by glycosyltransferases to add galactose units to proteins and lipids.

Subsequent analysis of the isolated glycoproteins and glycolipids using mass spectrometry can reveal the presence and position of the deuterium label. This confirms the biosynthetic pathway and provides quantitative data on the rate of synthesis and turnover of these macromolecules. mdpi.com For instance, studies have shown that disruptions in the supply of UDP-glucose, which is necessary for UDP-galactose synthesis, can lead to impaired formation of glycosphingolipids and glycoproteins, a defect that can be studied and potentially reversed by supplying labeled galactose. mdpi.com

Table 1: Illustrative Tracking of this compound in Glycoprotein Synthesis

| Step | Process | Tracer Molecule | Analytical Observation |

|---|---|---|---|

| 1 | Cellular Uptake | This compound | Labeled galactose detected in the cytoplasm. |

| 2 | Metabolic Activation | UDP-D-Galactose-d1-2 | Mass shift corresponding to the deuterated UDP-galactose detected by LC-MS. |

| 3 | Glycosylation | Protein-bound Oligosaccharide-d1-2 | Detection of deuterium label in specific glycopeptides after protein digestion and analysis. |

Dynamic isotope dilution is a powerful technique for quantifying the kinetics of metabolic pathways. nih.gov This method involves introducing a known amount of an isotope-labeled compound, such as this compound, into a biological system and measuring the change in the isotopic enrichment of the compound and its metabolites over time.

When this compound is administered, it mixes with the body's natural, unlabeled D-galactose pool. The rate at which the deuterium-labeled tracer is diluted by endogenous galactose provides a direct measure of the rate of appearance of endogenous galactose. This information is crucial for understanding how galactose production and utilization are regulated under different physiological or pathological conditions. nih.gov

Furthermore, by monitoring the appearance of the deuterium label in downstream metabolites (e.g., glucose-1-phosphate, UDP-glucose), researchers can build tracer conversion models. nih.gov These mathematical models describe the kinetics of the entire pathway, allowing for the estimation of metabolic flux rates through specific enzymatic steps. This approach has been successfully applied to evaluate endogenous D-galactose formation and to trace its incorporation into various metabolites in vivo. nih.gov

Table 2: Key Parameters Determined by Isotope Dilution and Tracer Models

| Parameter | Description | Information Gained from this compound |

|---|---|---|

| Metabolic Pool Size | The total amount of a specific metabolite in a system. | Calculated from the extent of dilution of the initial tracer dose. |

| Rate of Appearance (Ra) | The rate at which a metabolite enters the pool. | Determined by the rate of decrease in isotopic enrichment of this compound. |

| Metabolic Clearance Rate (MCR) | The volume of plasma cleared of the metabolite per unit time. | Calculated from the tracer infusion rate and its steady-state concentration. |

| Flux Rate | The rate of conversion from one metabolite to another. | Measured by the rate of appearance of the deuterium label in downstream products. |

Insights into Glycosylation Processes and Glycoconjugate Formation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is one of the most complex post-translational modifications. This compound provides a means to dissect the intricate steps of glycoconjugate assembly.

Oligosaccharides and polysaccharides are polymers composed of monosaccharide units, like galactose, linked by glycosidic bonds. libretexts.orgwikipedia.org These chains can be linear or highly branched and are found in structures ranging from the disaccharide lactose (B1674315) (composed of glucose and galactose) to complex cell wall polysaccharides in plants. nih.govyoutube.com

Using this compound allows for the detailed analysis of how galactose units are integrated into these larger structures. As the labeled galactose is incorporated, it becomes a permanent marker within the polysaccharide chain. By degrading the polysaccharide back into smaller fragments or monosaccharides and analyzing them with mass spectrometry, researchers can determine the specific locations and abundance of the incorporated labeled galactose. This helps in understanding the sequence of addition and the activity of the enzymes involved in synthesizing these complex carbohydrates. For example, studies on plant cell walls have used labeled galactose to follow the patterns of its incorporation into pectin (B1162225) and hemicellulose during cell growth. nih.gov

In glycobiology, this compound is a valuable substrate for studying the enzymes that metabolize galactose. The Leloir pathway, for instance, involves a series of enzymes that convert galactose to glucose-1-phosphate. wikipedia.org Another example is the oxidoreductive pathway found in fungi, which converts D-galactose through several steps into an intermediate of glycolysis. researchgate.net By using this compound as a substrate, the activity of these enzymes can be monitored by tracking the appearance of the deuterium label in the reaction products. This can reveal important information about enzyme kinetics and mechanism.

Furthermore, chemical derivatization is often required to analyze carbohydrates, which are typically not volatile and can be difficult to separate. researchgate.net For instance, in gas chromatography-mass spectrometry (GC-MS), sugars are converted into more volatile derivatives like aldononitrile acetates. nih.gov When this compound is used, the resulting derivative retains the deuterium label, providing a unique mass signature that greatly enhances the specificity and sensitivity of detection in complex biological samples. Similarly, fluorescent labels can be attached to saccharides to facilitate their detection in liquid chromatography (LC) systems, and the presence of the stable isotope label allows for unambiguous characterization by mass spectrometry. researchgate.net

D Galactose D1 2 in Biochemical and Systems Biology Investigations

Enzyme Kinetic Studies Utilizing Labeled Substrates

The use of deuterated substrates like D-Galactose-d1-2 is a cornerstone of mechanistic enzymology. The substitution of a hydrogen atom with a deuterium (B1214612) atom at a specific position in a substrate molecule can lead to a decrease in the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This primary kinetic isotope effect (KIE) is a direct probe of transition state structure and can help elucidate the precise chemical steps of an enzymatic reaction.

For instance, studies on galactose oxidase, an enzyme that oxidizes the primary alcohol of galactose to an aldehyde, have utilized deuterated galactose to understand its mechanism. A significant KIE is observed when the hydrogen at the C-6 position is replaced with deuterium, indicating that the cleavage of this C-H bond is a critical, rate-limiting part of the reaction. While galactose oxidase is highly specific for D-galactose, the use of deuterated analogs helps to confirm the orientation and interaction of the substrate within the active site. researchgate.netnih.govnih.gov The magnitude of the KIE can also provide information about the geometry of the transition state, revealing the degree of bond breaking and bond making at this fleeting stage of the reaction.

Furthermore, secondary KIEs, where the deuterated position is not directly involved in bond cleavage, can provide information about changes in hybridization at a carbon center during the reaction. For example, a change from sp3 to sp2 hybridization at a deuterated carbon would result in a small but measurable KIE. These subtle effects, detectable with isotopically labeled substrates like this compound, are invaluable for constructing a complete picture of an enzyme's catalytic cycle.

The principal pathway for galactose metabolism is the Leloir pathway, which involves a series of enzymatic conversions initiated by galactokinase (GALK), followed by galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). nih.govyoutube.comyoutube.com Deficiencies in these enzymes lead to the genetic disorder galactosemia. nih.govliberty.eduivami.com this compound can be employed to meticulously analyze the activity and kinetics of these crucial enzymes.

Galactokinase (GALK): This enzyme catalyzes the phosphorylation of galactose at the C-1 position to form galactose-1-phosphate. nih.gov By using this compound, researchers can investigate whether the binding of the substrate or the catalytic step itself is rate-limiting. While a primary KIE is not expected in this reaction as the C-1 to deuterium bond is not broken, subtle secondary KIEs could provide insights into the conformational changes of the substrate upon binding to the enzyme.

Galactose-1-Phosphate Uridylyltransferase (GALT): GALT facilitates the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. liberty.eduwikipedia.orgmedlineplus.gov This is a critical step, and its deficiency is the most common cause of classic galactosemia. nih.gov The reaction proceeds via a ping-pong mechanism. wikipedia.org Using deuterated galactose-1-phosphate (derived from this compound) would allow for a detailed kinetic analysis of this complex reaction, helping to dissect the individual steps of substrate binding, product release, and the formation of the enzyme-UMP intermediate.

UDP-galactose 4'-epimerase (GALE): GALE interconverts UDP-galactose and UDP-glucose. nih.govivami.com This epimerization reaction involves the transient oxidation of the C-4 hydroxyl group to a ketone, followed by reduction to the opposite stereoisomer. Studying this reaction with UDP-galactose deuterated at the C-4 position would be expected to produce a significant primary KIE, providing direct evidence for the proposed mechanism and allowing for the calculation of the forward and reverse reaction rates with high precision.

The following table summarizes the key enzymes in the Leloir pathway and the potential applications of this compound in their study:

| Enzyme | Reaction Catalyzed | Potential Insights from this compound Studies |

|---|---|---|

| Galactokinase (GALK) | Galactose + ATP → Galactose-1-phosphate + ADP | Investigation of substrate binding and conformational changes through secondary KIEs. |

| Galactose-1-phosphate Uridylyltransferase (GALT) | Galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphate | Detailed kinetic analysis of the ping-pong mechanism and dissection of individual reaction steps. |

| UDP-galactose 4'-epimerase (GALE) | UDP-galactose ⇌ UDP-glucose | Elucidation of the epimerization mechanism and determination of reaction rates via primary KIEs (with C-4 deuteration). |

Investigating Cellular Metabolism and Bioenergetics

When cells utilize galactose as a primary energy source, their metabolic profile shifts significantly compared to when they metabolize glucose. The glycolytic conversion of galactose to pyruvate (B1213749) does not yield a net production of ATP. nih.govplos.org Consequently, cells become more reliant on mitochondrial oxidative phosphorylation to meet their energy demands. nih.govplos.org This metabolic reprogramming makes galactose a useful tool for studying mitochondrial function and dysfunction.

The use of this compound allows for the precise tracing of the fate of galactose carbons through central carbon metabolism. By following the incorporation of the deuterium label into downstream metabolites such as intermediates of the tricarboxylic acid (TCA) cycle and amino acids, researchers can quantify the flux through these pathways. This provides a dynamic view of how cells adapt their metabolism to utilize galactose. Studies have shown that culturing cells in galactose-containing medium can increase oxygen consumption rates and the expression of proteins involved in the electron transport chain. plos.org this compound can be used to directly measure the contribution of galactose to the TCA cycle and subsequent ATP production via oxidative phosphorylation.

The following table outlines the key differences in energy production from glucose and galactose:

| Metabolic Pathway | Net ATP from Glucose | Net ATP from Galactose |

|---|---|---|

| Glycolysis | 2 | 0 |

| Oxidative Phosphorylation (from pyruvate) | ~28 | ~28 |

Galactose analogs, such as 2-deoxy-D-galactose, have been shown to cause "phosphate trapping". nih.gov This occurs when the analog is phosphorylated, but the resulting phosphate (B84403) ester cannot be further metabolized, leading to a depletion of intracellular inorganic phosphate. nih.gov This sequestration of phosphate can have widespread consequences, including a decrease in ATP levels and the inhibition of key metabolic pathways like glycolysis. nih.gov

While this compound is expected to be metabolized similarly to its non-deuterated counterpart, its use in conjunction with other galactose analogs can help to unravel the complex interplay between different metabolic pathways. For example, by using labeled this compound in a system where phosphate trapping is induced by a galactose analog, researchers can quantify the extent to which galactose metabolism is impaired and how the cell reroutes its metabolic fluxes in response to this stress. This can provide valuable information on the regulation of glycolysis and the cellular response to energy depletion.

Applications in Identifying Dysregulated Metabolic Pathways

The ability to trace the metabolic fate of this compound makes it an excellent tool for identifying dysregulated metabolic pathways in various disease models. In conditions such as galactosemia, where the metabolism of galactose is impaired due to genetic defects in the Leloir pathway enzymes, this compound can be used to pinpoint the specific metabolic bottleneck and to quantify the accumulation of upstream metabolites like galactose-1-phosphate. hmdb.ca

Furthermore, chronic exposure to high levels of D-galactose has been used to induce premature aging in animal models. nih.gov This is thought to be due to increased oxidative stress resulting from the metabolism of galactose. nih.gov By administering this compound to these models, researchers can track the metabolic perturbations that contribute to the aging phenotype. This could involve tracing the flow of galactose carbons into pathways that generate reactive oxygen species or identifying alterations in central carbon metabolism that are characteristic of the senescent state.

The use of deuterated sugars for metabolic imaging, such as Deuterium Metabolic Imaging (DMI), is a burgeoning field. nih.gov This non-invasive technique allows for the in vivo mapping of metabolic fluxes. The application of this compound in such studies could provide unprecedented insights into how galactose metabolism is altered in diseases like cancer, where metabolic reprogramming is a hallmark. For instance, some cancer cells exhibit a high rate of glycolysis, and understanding how they metabolize alternative sugars like galactose could open up new therapeutic avenues. mdpi.com

Stable Isotope Tracing in Cancer Metabolism Research

Stable isotope tracing is a cornerstone of modern cancer research, enabling scientists to map the intricate metabolic reprogramming that characterizes malignant cells. nih.gov Tumor cells are known for their altered glucose metabolism, often favoring glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.govnih.gov Introducing a deuterated tracer like this compound allows for the precise tracking of galactose's contribution to these reprogrammed pathways.

When cancer cells are cultured with this compound, the deuterium label is incorporated into downstream metabolites. For instance, galactose is first converted to galactose-1-phosphate and then to glucose-1-phosphate, entering glycolysis. The deuterium atom can then be traced to lactate (B86563), the end product of aerobic glycolysis, or to intermediates of the tricarboxylic acid (TCA) cycle if the carbons enter oxidative phosphorylation. mdpi.com Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance technique that can visualize the metabolic fate of deuterated compounds in vivo, offering a non-invasive method to monitor tumor metabolism and its response to therapy. nih.govmdpi.com By measuring the relative abundance of deuterated lactate versus deuterated TCA cycle intermediates like glutamate, researchers can quantify the reliance of cancer cells on glycolysis versus oxidative metabolism. mdpi.com

Below is a representative data table illustrating how this compound tracing could be used to compare metabolic flux in a cancer cell line versus a normal (control) cell line.

| Metabolite | % Deuterium Labeling (Control Cells) | % Deuterium Labeling (Cancer Cells) | Implied Metabolic Shift in Cancer Cells |

| Lactate | 15% | 65% | Increased flux through aerobic glycolysis (Warburg Effect) |

| Citrate | 50% | 20% | Decreased entry into the TCA cycle |

| Glutamate | 45% | 15% | Reduced oxidative phosphorylation |

| Ribose-5-Phosphate | 30% | 55% | Upregulated Pentose (B10789219) Phosphate Pathway for nucleotide synthesis |

Data are hypothetical and for illustrative purposes to show expected trends in metabolic tracing experiments.

Metabolic Reprogramming Studies Using Deuterated Tracers

Metabolic reprogramming is a hallmark of cancer, allowing cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. nih.gov Deuterated tracers are instrumental in dissecting these adaptations. Using this compound helps to understand how alternative sugars are utilized when glucose is scarce or when specific pathways are inhibited. Cancer cells can scavenge galactose from the tumor microenvironment and metabolize it via the Leloir pathway to fuel glycolysis and the pentose phosphate pathway (PPP).

Deuterium tracing can also illuminate redox metabolism, which is crucial for maintaining cellular homeostasis. nih.gov The transfer of deuterium from a labeled sugar to the cofactors NAD⁺ and NADP⁺ produces NADH and NADPH. Tracking the appearance of the deuterium label in these molecules provides a direct measure of the activity of dehydrogenases in pathways like glycolysis and the PPP. nih.gov This allows researchers to quantify the flux towards reductive biosynthesis (supported by NADPH) and energy production (supported by NADH), two critical arms of reprogrammed metabolism in cancer. Deuterium Metabolic Imaging (DMI) can dynamically track the entire process, including transport, glycolysis, and the Krebs cycle, which holds significant potential for guiding precision treatments. nih.gov

Exploring Regulatory Mechanisms and Signaling Pathways

Tracing Carbon Sources in Microbial Fermentation and Enzyme-Catalyzed Conversions

In industrial microbiology and biotechnology, understanding how microorganisms utilize different carbon sources is essential for optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals. asm.orgnih.gov Stable isotope tracing with compounds like this compound provides a precise method for mapping the flow of carbon through microbial fermentation pathways. asm.orgnih.gov When a microbe is fed labeled galactose, the deuterium acts as a tag, allowing researchers to follow the galactose backbone as it is broken down and reassembled into various fermentation products, such as ethanol, organic acids, or amino acids. asm.orgnih.gov This approach, known as Metabolic Flux Analysis (MFA), can reveal bottlenecks in production pathways and identify competing reactions that divert carbon away from the desired product. nih.gov

Similarly, in enzyme-catalyzed conversions, deuterated substrates are used to probe reaction mechanisms and kinetics. A key application is in the study of the Kinetic Isotope Effect (KIE), where the rate of a reaction with a deuterated substrate is compared to that with the normal, non-deuterated substrate. nih.govwikipedia.org A significant difference in reaction rates (a KIE greater than 1) indicates that the breaking of the carbon-hydrogen bond at the labeled position is part of the rate-determining step of the reaction. nih.govwikipedia.org This provides critical insight into the enzyme's catalytic mechanism.

The following table presents data from studies on the enzyme galactose oxidase, which catalyzes the oxidation of galactose. The use of deuterated galactose reveals a significant KIE, helping to elucidate the enzyme's mechanism.

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Reference |

| 1-O-methyl-α-d-galactopyranoside (Protio) | 1.59 x 10⁴ M⁻¹s⁻¹ | \multirow{2}{*}{21.2} | nih.gov |

| 1-O-methyl-6,6'-di-[²H]-α-d-galactopyranoside (Deuterated) | 7.50 x 10² M⁻¹s⁻¹ | nih.gov | |

| [1-²H]-UDP-galactose (on Vmax) | - | 1.21 ± 0.04 | nih.gov |

Gene-Phenotype Mapping in Metabolic Traits

Connecting an organism's genetic makeup (genotype) to its observable characteristics (phenotype) is a central goal of systems biology. Tracer-based metabolomics serves as a powerful tool for establishing these connections, particularly for metabolic traits. nih.govnih.gov By combining genetic modifications, such as gene knockouts, with stable isotope tracing, researchers can directly link the function of a specific gene to a metabolic outcome. nih.gov

For example, a researcher might investigate a yeast strain with a knockout of the GALK1 gene, which codes for the enzyme galactokinase, the first step in galactose metabolism. By providing both the wild-type and the GALK1-knockout strains with this compound, the metabolic consequences of the gene deletion can be precisely quantified. In the wild-type strain, the deuterium label would be observed in downstream metabolites of the Leloir pathway and glycolysis. nih.gov In contrast, the GALK1-knockout strain would be unable to phosphorylate galactose, and therefore, the deuterium label would not be incorporated into these downstream pathways. This experiment would functionally confirm the gene's role and map the GALK1 genotype to the metabolic phenotype of galactose utilization. This approach allows for the systematic dissection of metabolic networks and the assignment of function to genes within those networks. nih.govnih.gov

Theoretical Considerations and Isotopic Effects of Deuteration in Research Design

Kinetic Isotope Effects in Enzymatic Reactions and Metabolic Flux

The replacement of a hydrogen atom (¹H) with a heavier deuterium (B1214612) atom (²H) at a position involved in a chemical reaction can alter the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect arises primarily from the difference in mass between the two isotopes, which influences the vibrational frequency of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to break it compared to a C-H bond.

In the context of D-Galactose-d1-2, the deuterium at the C-2 position can influence the rate of enzymatic reactions where this position is critical. For instance, in the Leloir pathway of galactose metabolism, enzymes such as galactokinase and galactose-1-phosphate uridyltransferase act on galactose and its derivatives. If the cleavage or formation of the C-2 hydrogen bond is part of the rate-determining step of an enzymatic reaction, a primary KIE would be observed, resulting in a slower metabolic conversion of this compound compared to its non-deuterated counterpart. wikipedia.org

Even if the C-2 position is not the primary site of bond breaking, a secondary KIE can still occur. nih.gov Changes in the hybridization of the C-2 carbon during the reaction can be affected by the presence of deuterium, leading to smaller but still measurable changes in reaction rates. These KIEs are not merely experimental artifacts; they are a rich source of information. By measuring the magnitude of the KIE, researchers can gain insights into the transition state of an enzyme-catalyzed reaction and identify rate-limiting steps within a metabolic pathway. nih.govpnas.org For example, an unusually large KIE was observed in the oxidation of a deuterated galactose derivative by galactose oxidase, providing crucial information about its catalytic mechanism. nih.gov

The following table illustrates the potential impact of KIE on reaction rates.

| Isotope Position | Type of KIE | Expected kH/kD Ratio | Implication for this compound Metabolism |

| C-2 (Primary) | Primary | > 2 | Significant slowing of enzymatic steps involving C-H bond cleavage at C-2. |

| C-2 (Secondary) | Secondary | 0.8 - 1.5 | Minor alteration of reaction rates due to changes in the transition state. |

This table provides theoretical values; actual KIEs are determined experimentally.

Influence of Deuterium Substitution on Molecular Dynamics and Interactions

The substitution of hydrogen with deuterium in this compound has subtle yet significant effects on the molecule's physical properties, which in turn influence its molecular dynamics and interactions with its environment. The increased mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This can alter the conformational landscape of the sugar, potentially favoring certain puckering conformations of the pyranose ring over others.

Furthermore, deuterium can affect non-covalent interactions, particularly hydrogen bonding. While chemically similar to hydrogen, deuterium can form slightly stronger hydrogen bonds in some circumstances, a phenomenon that can impact how this compound interacts with water molecules, enzyme active sites, and membrane transporters. acs.org Molecular dynamics simulations, in conjunction with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), can be used to study these subtle changes in intermolecular interactions. nih.gov For example, studies on deuterated sugars have utilized these techniques to assign signals in NMR spectra and analyze conformational preferences. cdnsciencepub.comresearchgate.net These alterations in molecular dynamics and intermolecular bonding, though small, can have cascading effects on the recognition, binding, and transport of the sugar within a biological system. acs.org

Traceless Labeling and Minimal Perturbation of Biological Systems

A key advantage of using stable isotopes like deuterium is the concept of "traceless labeling." Unlike bulky fluorescent tags or radioactive labels that can significantly alter a molecule's chemical properties and steric profile, deuterium substitution results in only a minor increase in molecular mass. bitesizebio.com This makes this compound a minimally perturbing probe, meaning it behaves very similarly to its natural counterpart, D-galactose, within a biological system. bitesizebio.commit.eduresearchgate.net

The principle of minimal perturbation is crucial for obtaining physiologically relevant data. nih.gov By introducing a tracer that the cell treats almost identically to the endogenous molecule, researchers can be more confident that the observed metabolic fate of the tracer accurately reflects the normal metabolic pathways. bitesizebio.com The subtle differences caused by deuteration, such as the kinetic isotope effects, are often the very phenomena being studied and can be accounted for in the analysis. The use of this compound thus allows for the tracing of galactose metabolism without introducing significant artifacts that could confound the interpretation of the results. nih.gov

Design Principles for Stable Isotope Tracing Experiments

The successful application of this compound in metabolic research hinges on a well-designed experimental strategy. Several key factors must be considered to ensure the data generated is robust, reproducible, and interpretable. mdpi.comresearchgate.net

Key Considerations for Tracer Selection and Protocol:

| Parameter | Consideration | Rationale |

| Tracer | This compound | To probe C-2 chemistry or trace the galactose backbone. |

| Concentration | Low as feasible | To avoid altering endogenous metabolite pool sizes and fluxes. |

| Duration | Varies by pathway | Short for rapid pathways (e.g., glycolysis), longer for slower ones (e.g., biosynthesis). nih.gov |

| Delivery Method | In vitro: media; In vivo: infusion, diet | To ensure consistent and controlled delivery of the tracer. bitesizebio.com |

Metabolism is a dynamic process, with reaction rates and metabolite concentrations changing over time and varying between different tissues. mdpi.comresearchgate.net Therefore, the selection of sampling time points is critical for capturing the desired metabolic information. nih.gov For rapid metabolic pathways like glycolysis, very short time points (on the scale of seconds to minutes) may be necessary to observe the initial incorporation of the label. nih.gov For slower processes, such as the synthesis of macromolecules, longer time courses (hours to days) are more appropriate. mdpi.com

When studying a whole organism, it is also essential to consider tissue-specific metabolic dynamics. The uptake and metabolism of this compound can differ significantly between the liver, brain, muscle, and other tissues. nih.govnih.gov Designing experiments with multiple time points and collecting samples from various tissues allows for a more complete picture of how galactose is utilized throughout the body. mdpi.comresearchgate.net

To gain a holistic understanding of metabolic regulation, data from stable isotope tracing experiments can be integrated with other large-scale 'omics' datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and untargeted metabolomics (metabolite pool sizes). nih.gov For instance, if a study using this compound reveals a block in a particular metabolic step, examining gene expression data could show whether the enzyme responsible for that step is downregulated. researchgate.net This multi-omics approach provides a powerful framework for connecting changes in metabolic flux with the underlying genetic and regulatory networks. nih.gov Computational modeling is often employed to integrate these diverse datasets and generate a systems-level view of metabolic function. nih.govmdpi.com

Future Directions in D Galactose D1 2 Research

Development of Novel Synthetic Routes for Diverse Deuterated Galactose Derivatives

The utility of D-Galactose-d1-2 is intrinsically linked to its availability and the ability to create a wider array of deuterated galactose isotopomers. Future research will heavily focus on pioneering more efficient, scalable, and stereospecific synthetic strategies.

Current approaches for creating isotopically labeled monosaccharides often rely on a combination of chemical and enzymatic methods. alfa-chemistry.com Chemical methods, such as cyanohydrin reduction and molybdate-catalyzed epimerization, offer pathways to introduce isotopes like deuterium (B1214612) at specific positions. researchgate.net However, these can sometimes lack the high specificity and yields offered by enzymatic reactions. alfa-chemistry.com